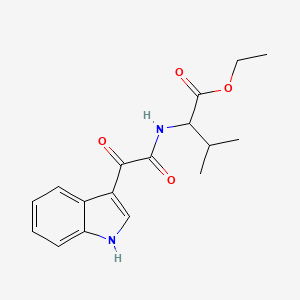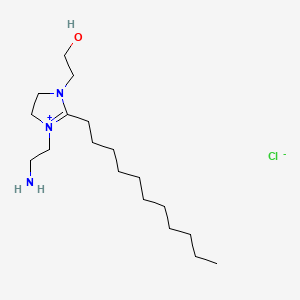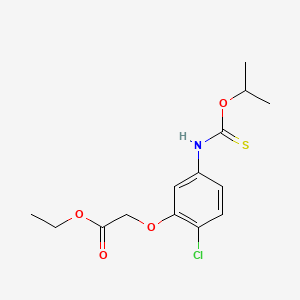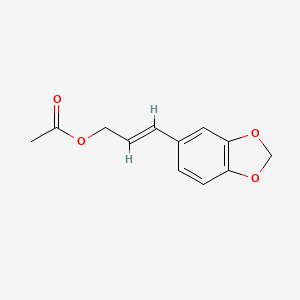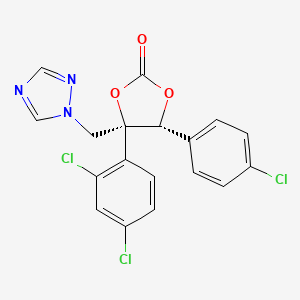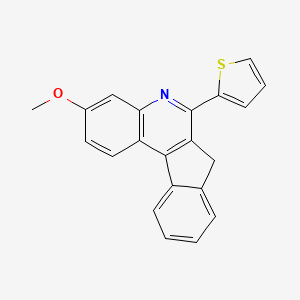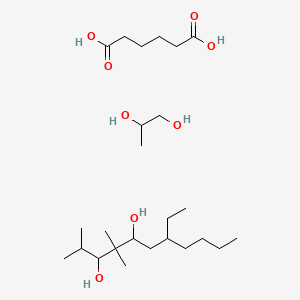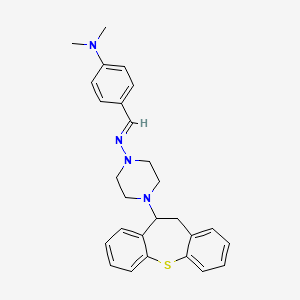
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,f)thiepin core, followed by the introduction of the piperazine moiety and the dimethylaminophenyl group. Common reagents and conditions include:
Reagents: Dibenzothiepin, piperazine, dimethylaminobenzaldehyde
Conditions: Catalysts such as acids or bases, solvents like ethanol or dichloromethane, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, dichloromethane, water
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinamine derivatives: Compounds with similar piperazine structures but different substituents.
Dibenzo(b,f)thiepin derivatives: Compounds with variations in the dibenzo(b,f)thiepin core structure.
Dimethylaminophenyl derivatives: Compounds with different functional groups attached to the dimethylaminophenyl moiety.
Uniqueness
1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
CAS No. |
86758-95-4 |
|---|---|
Molecular Formula |
C27H30N4S |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H30N4S/c1-29(2)23-13-11-21(12-14-23)20-28-31-17-15-30(16-18-31)25-19-22-7-3-5-9-26(22)32-27-10-6-4-8-24(25)27/h3-14,20,25H,15-19H2,1-2H3/b28-20+ |
InChI Key |
BFXFWBVVOHPTLH-VFCFBJKWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


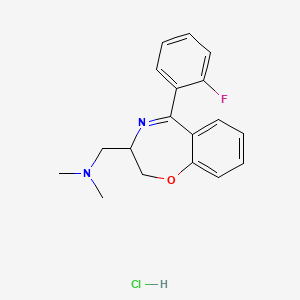
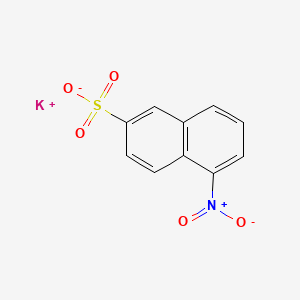
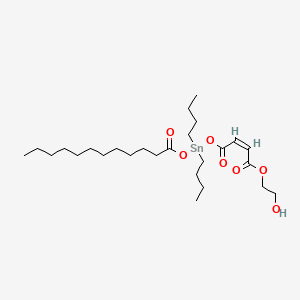

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

